molecular formula C12H12F3NO3S2 B2375342 3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide CAS No. 2034435-72-6

3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide

Cat. No.: B2375342
CAS No.: 2034435-72-6
M. Wt: 339.35
InChI Key: IGMISNGAAJDEOK-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide is a versatile chemical compound extensively utilized in scientific research. It is a thiophene-based analog, a class of compounds that have been the focus of a growing number of scientists due to their potential biological activity .

Scientific Research Applications

Sulfonamides as Terminators of Cationic Cyclisations

Research by Haskins and Knight (2002) demonstrated that sulfonamides can effectively terminate cationic cyclisations, facilitating the formation of polycyclic systems. This property is critical in organic synthesis, where sulfonamides like the mentioned compound can potentially influence the efficiency and outcome of cyclisation reactions (Haskins & Knight, 2002).

Reaction with Carbonyl Compounds

Shainyan and Tolstikova (2005) explored the reactivity of N-Sulfinyltrifluoromethanesulfonamide with various carbonyl compounds, leading to the formation of N-aryl(hetaryl)methylidenetrifluoromethanesulfonamides in high yields. This reaction pathway opens up avenues for the compound's use in synthesizing novel organic structures and could be applicable to derivatives of the specified sulfonamide (Shainyan & Tolstikova, 2005).

Triflamides and Triflimides: Synthesis and Applications

Moskalik and Astakhova (2022) reviewed the synthesis and widespread use of triflamides and triflimides in organic chemistry, highlighting their importance as reagents, catalysts, and additives. The versatility and specific chemical properties of these compounds, including those similar to the mentioned sulfonamide, underscore their significance in medicinal, biochemical, catalytic, and agricultural applications (Moskalik & Astakhova, 2022).

Synthesis of Fluorinated Prolines

Nadano et al. (2006) described the synthesis of fluorinated prolines through nucleophilic 5-endo-trig cyclizations involving N-[3-(Trifluoromethyl)homoallyl]sulfonamides. This work illustrates the potential of using sulfonamide derivatives in the synthesis of important biological molecules, highlighting the chemical flexibility and utility of these compounds in creating biologically active structures (Nadano, Iwai, Mori, & Ichikawa, 2006).

Safety and Hazards

While specific safety and hazard information for 3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide is not available, general precautions for handling similar compounds include avoiding skin and eye contact, avoiding dust formation, and ensuring adequate ventilation .

Properties

IUPAC Name

3,3,3-trifluoro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3S2/c13-12(14,15)5-7-21(17,18)16-8-9-3-4-10(19-9)11-2-1-6-20-11/h1-4,6,16H,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMISNGAAJDEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNS(=O)(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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